molecular formula C30H29N5 B10875530 1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile

1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B10875530
M. Wt: 459.6 g/mol
InChI Key: HNXGIBAVAOOHCN-AWSUPERCSA-N
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Description

1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a piperazine moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached via nucleophilic substitution reactions.

    Incorporation of the Cyanide Group: The cyanide group can be introduced through nucleophilic addition reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies investigating the interaction of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the cyanide group can form strong bonds with metal ions, potentially inhibiting metalloproteins.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL AMINE: Similar structure but with an amine group instead of a cyanide group.

    1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 1-BENZYL-2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-4,5-DIPHENYL-1H-PYRROL-3-YL CYANIDE makes it unique compared to its analogs. The cyanide group can significantly alter the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological or material properties.

Properties

Molecular Formula

C30H29N5

Molecular Weight

459.6 g/mol

IUPAC Name

1-benzyl-2-[(E)-(4-methylpiperazin-1-yl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C30H29N5/c1-33-17-19-34(20-18-33)23-32-30-27(21-31)28(25-13-7-3-8-14-25)29(26-15-9-4-10-16-26)35(30)22-24-11-5-2-6-12-24/h2-16,23H,17-20,22H2,1H3/b32-23+

InChI Key

HNXGIBAVAOOHCN-AWSUPERCSA-N

Isomeric SMILES

CN1CCN(CC1)/C=N/C2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Canonical SMILES

CN1CCN(CC1)C=NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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